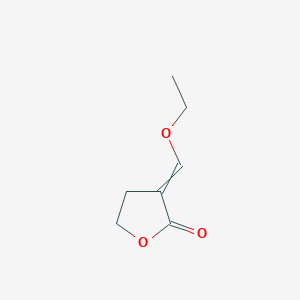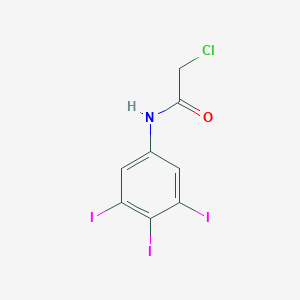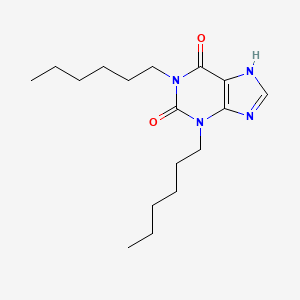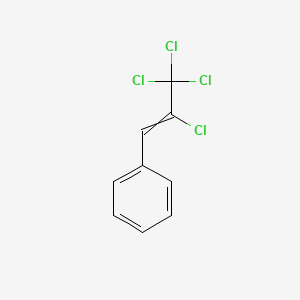
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring attached to a tetrachlorinated propene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene typically involves the chlorination of propene followed by a Friedel-Crafts alkylation reaction with benzene. The chlorination step can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachloropropene is then reacted with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), alkyl halides (R-X) with a Lewis acid catalyst
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones
Reduction: Less chlorinated derivatives, alkanes
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes
Scientific Research Applications
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the tetrachloropropene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-Tetrachloro-1-propene: Similar structure but lacks the benzene ring.
1,1,3,3-Tetrachloroprop-1-ene: Another chlorinated propene derivative with different substitution patterns.
2,3,3,3-Tetrafluoropropene: Fluorinated analog with different chemical properties and applications.
Uniqueness
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene is unique due to the presence of both a highly chlorinated propene group and a benzene ring
Properties
CAS No. |
106752-52-7 |
|---|---|
Molecular Formula |
C9H6Cl4 |
Molecular Weight |
255.9 g/mol |
IUPAC Name |
2,3,3,3-tetrachloroprop-1-enylbenzene |
InChI |
InChI=1S/C9H6Cl4/c10-8(9(11,12)13)6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
YGGOLLPGFRUWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
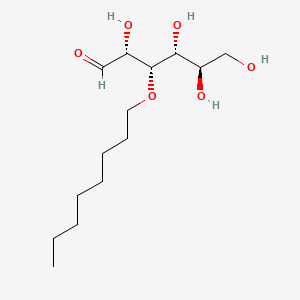

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)

![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)

![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
